molecular formula C15H12N4O2S B5644485 1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone]

1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone]

Cat. No. B5644485
M. Wt: 312.3 g/mol
InChI Key: ZDYVBANLKXRHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone], also known as HPTSC, is a compound that has been studied for its potential use in scientific research. It is a thiosemicarbazone derivative of indole-2,3-dione, and has been found to have a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone] is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. It has been found to induce apoptosis in cancer cells, and to protect neurons from oxidative stress and inflammation.
Biochemical and Physiological Effects:
1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone] has been found to have a range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the protection of neurons from oxidative stress and inflammation. It has also been found to have antioxidant and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone] in lab experiments is its potential as a cytotoxic agent against cancer cells, which could be useful in the development of new cancer treatments. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in lab experiments.

Future Directions

There are several potential future directions for research on 1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone]. One area of interest is its use in combination with other compounds to enhance its cytotoxic effects on cancer cells. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Further research is needed to fully understand the mechanism of action of 1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone] and to optimize its use in scientific research.

Synthesis Methods

1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone] can be synthesized through a multi-step process involving the reaction of indole-2,3-dione with thiosemicarbazide, followed by the addition of p-hydroxybenzaldehyde. The resulting compound can then be purified and characterized through various analytical techniques.

Scientific Research Applications

1H-indole-2,3-dione 3-[N-(4-hydroxyphenyl)thiosemicarbazone] has been studied for its potential use in cancer research, as it has been found to have cytotoxic effects on cancer cells. It has also been investigated for its potential use in the treatment of neurodegenerative diseases, as it has been found to have neuroprotective effects.

properties

IUPAC Name

1-[(2-hydroxy-1H-indol-3-yl)imino]-3-(4-hydroxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S/c20-10-7-5-9(6-8-10)16-15(22)19-18-13-11-3-1-2-4-12(11)17-14(13)21/h1-8,17,20-21H,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDYVBANLKXRHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)O)N=NC(=S)NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.